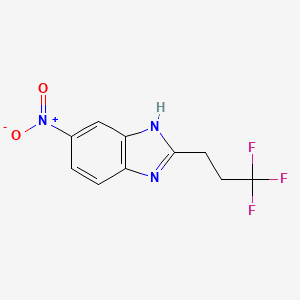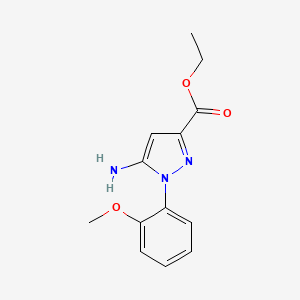
3',5'-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is a synthetic nucleoside derivative. It is primarily used as an intermediate in the synthesis of other nucleoside analogs. This compound is characterized by the presence of t-butyldimethylsilyl protecting groups at the 3’ and 5’ positions and methyl groups at the N4 and 5 positions of the deoxycytidine molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxycytidine with t-butyldimethylsilyl chloride. This is followed by the methylation of the N4 and 5 positions using appropriate methylating agents. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The t-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with keto or aldehyde functionalities.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the t-butyldimethylsilyl groups.
科学的研究の応用
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of nucleoside analogs and other complex molecules.
Biology: In studies involving nucleic acid interactions and modifications.
Medicine: As a precursor in the development of antiviral and anticancer drugs.
Industry: In the production of pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of 3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine involves its incorporation into nucleic acids, where it can inhibit enzymes such as cytidine deaminase. This inhibition can affect various cellular processes, including DNA replication and repair. The molecular targets include nucleic acid polymerases and other enzymes involved in nucleotide metabolism.
類似化合物との比較
Similar Compounds
3’,5’-Bis-O-t-Butyldimethylsilyl Thymidine: Similar in structure but with a thymine base instead of cytosine.
3’,5’-Bis-O-t-Butyldimethylsilyl Uridine: Contains a uracil base and is used in similar applications.
3’,5’-Bis-O-t-Butyldimethylsilyl Adenosine: Features an adenine base and is used in nucleoside analog synthesis.
Uniqueness
3’,5’-Bis-O-t-Butyldimethylsilyl N4,5-Dimethyldeoxycytidine is unique due to its specific methylation pattern and the presence of t-butyldimethylsilyl protecting groups. These modifications enhance its stability and reactivity, making it a valuable intermediate in the synthesis of various nucleoside analogs.
特性
分子式 |
C23H45N3O4Si2 |
|---|---|
分子量 |
483.8 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C23H45N3O4Si2/c1-16-14-26(21(27)25-20(16)24-8)19-13-17(30-32(11,12)23(5,6)7)18(29-19)15-28-31(9,10)22(2,3)4/h14,17-19H,13,15H2,1-12H3,(H,24,25,27)/t17-,18+,19+/m0/s1 |
InChIキー |
QNKGQHDNKMFCLG-IPMKNSEASA-N |
異性体SMILES |
CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



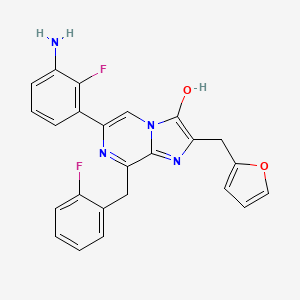

![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)

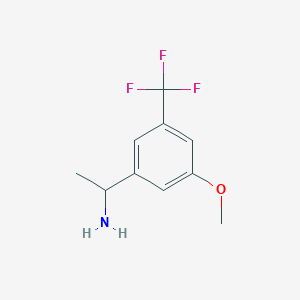
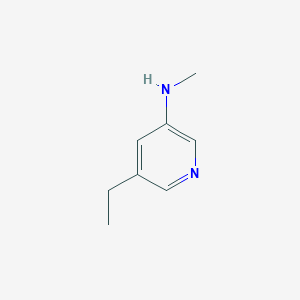
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)

![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)
